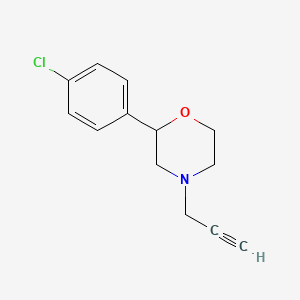

2-(4-Chlorophenyl)-4-prop-2-ynylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-prop-2-ynylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h1,3-6,13H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZUHSUVKVCOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCOC(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl 4 Prop 2 Ynylmorpholine and Congeners

Multicomponent Reaction (MCR) Approaches for Propargylamine (B41283) Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued in organic synthesis for their efficiency and ability to rapidly generate molecular complexity. phytojournal.com For the synthesis of propargylamine scaffolds, the most prominent MCR is the Aldehyde-Amine-Alkyne (A3) coupling reaction. rsc.org This one-pot transformation is a highly atom-economical method for producing propargylamines, with water being the only byproduct. phytojournal.comresearchgate.net

Alternative Propargylamine Synthesis Routes Applicable to Morpholine (B109124) Derivatives

While the A3 coupling is a dominant strategy, other synthetic routes exist for the preparation of N-propargylated morpholine derivatives. These methods can be valuable when the multicomponent approach is not suitable or when alternative starting materials are more readily available.

One of the most straightforward and classical alternatives is the direct N-alkylation of the amine . cyberleninka.ru In this approach, morpholine is treated with a propargyl halide, such as propargyl bromide or propargyl chloride, typically in the presence of a base. The base deprotonates the morpholine nitrogen, increasing its nucleophilicity, and it subsequently displaces the halide from the propargyl electrophile in an Sₙ2 reaction. A systematic investigation into the synthesis of N-propargyl morpholine via alkylation of morpholine with propargyl bromide established optimal conditions, achieving a 92% yield with a 1:1 molar ratio of reactants over 2 hours. cyberleninka.ru This method is direct but is a two-component reaction, lacking the convergence of the A3 coupling.

Another alternative involves a stepwise approach that mirrors the A3 mechanism. This consists of the pre-formation and isolation of an iminium ion from the aldehyde (4-chlorobenzaldehyde) and the amine (morpholine), followed by the addition of a metal acetylide . This method breaks the one-pot nature of the A3 coupling but allows for greater control over the reaction by separating the iminium formation from the nucleophilic addition step.

Finally, N-propargylamines themselves are valuable precursors for the synthesis of more complex heterocyclic structures, including other morpholine derivatives, through various cyclization strategies. ijcce.ac.irscispace.comresearchgate.net

Post-Synthetic Functional Group Interconversions and Derivatization Strategies

Following the synthesis of the core 2-(4-chlorophenyl)-4-prop-2-ynylmorpholine structure, its functional groups—the terminal alkyne, the chlorophenyl ring, and the morpholine scaffold itself—offer multiple avenues for further derivatization to create a library of analogues.

The terminal alkyne of the propargyl group is a particularly versatile handle for a variety of chemical transformations. One of the most prominent reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," which allows for the facile formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide. This strategy is widely used to link the morpholine scaffold to other molecules or functional groups. Another important reaction is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides, enabling the extension of the carbon chain and the introduction of diverse substituents. The alkyne can also undergo Mannich reactions to form aminomethylated derivatives or be hydrated to form a methyl ketone.

The 4-chlorophenyl group can also be a site for modification, primarily through palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, or Buchwald-Hartwig amination reactions can replace the chlorine atom with aryl, alkyl, or amino groups, respectively. These transformations allow for systematic exploration of the structure-activity relationship by modifying the electronic and steric properties of the phenyl ring.

Functionalization can also occur at the carbon atom adjacent to the ring nitrogen (the α-position). Strategies have been developed for the α-functionalization of cyclic amines via their corresponding imine-BF3 complexes, which can then react with various organometallic reagents. researchgate.net This allows for the introduction of substituents at the C3 or C5 positions of the morpholine ring, further expanding the chemical diversity of the synthesized congeners.

| Derivatization Site | Reaction Type | Reagents/Catalysts | Potential New Functional Group |

| Terminal Alkyne | Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst | Substituted Alkyne | |

| Mannich Reaction | Formaldehyde, Secondary Amine | Propargylamine | |

| 4-Chlorophenyl Ring | Suzuki Coupling | Arylboronic Acid, Pd catalyst, Base | Biaryl System |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl Amine | |

| Morpholine Ring (α-C) | α-Functionalization | Imine-BF₃ complex, Organometallic Reagent | Alkyl/Aryl at C3/C5 |

Considerations for Stereoselective Synthesis of Propargylmorpholines

The stereochemistry of substituted morpholines is crucial for their biological activity. The C2 position in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Therefore, developing stereoselective synthetic routes is of high importance.

Several strategies have been established for the asymmetric synthesis of 2-substituted morpholines. semanticscholar.org A prominent approach is the use of chiral starting materials derived from the chiral pool, such as enantiomerically pure amino alcohols. nih.gov For instance, starting from an enantiopure amino alcohol like (R)- or (S)-2-amino-1-(4-chlorophenyl)ethanol would allow for the construction of the morpholine ring while retaining the stereochemical integrity of the C2 position.

Catalytic asymmetric methods offer a more efficient and versatile alternative. Asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor using a chiral transition-metal catalyst is a highly effective method for producing chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org This "after cyclization" approach is powerful for creating the desired stereocenter on a pre-formed ring. semanticscholar.org

Another strategy involves stereoselective cyclization reactions. For example, copper-promoted oxyamination of alkenes can provide 2-substituted morpholines with high levels of diastereoselectivity. nih.gov Similarly, diastereoselective routes using ring-opening reactions of precursors like 2-tosyl-1,2-oxazetidine have been developed to afford elaborated 2- and 3-substituted morpholine congeners. acs.org

The synthesis of chiral propargylamines, a related structural motif, often employs chiral auxiliaries like Ellman's chiral sulfinamide. nih.gov Condensation of an aldehyde with the sulfinamide provides a chiral N-sulfinylimine, which can then react diastereoselectively with an alkynyl nucleophile to establish the stereocenter. nih.gov A similar strategy could be adapted for the synthesis of the 2-(4-chlorophenyl)morpholine (B3032904) core before N-propargylation.

| Stereoselective Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials (e.g., amino alcohols). nih.gov | Stereochemistry is pre-defined by the starting material. |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of an unsaturated morpholine ring using a chiral catalyst. semanticscholar.orgrsc.org | High enantiomeric excess (ee), atom-economical. |

| Stereoselective Cyclization | Diastereoselective ring-forming reactions like oxyamination. nih.gov | Good to excellent diastereoselectivity. |

| Chiral Auxiliary Approach | Temporary use of a chiral molecule to direct stereoselective bond formation. nih.gov | High diastereoselectivity, auxiliary is often recoverable. |

Comprehensive Elucidation of Biological Activities and Pharmacological Mechanisms

Antimicrobial and Anti-Biofilm Activity of Related Morpholine-Propargylamines

The morpholine (B109124) ring is a key structural motif in various synthetic compounds investigated for therapeutic properties, including antimicrobial activities. While specific data on 2-(4-Chlorophenyl)-4-prop-2-ynylmorpholine is limited in this context, the broader class of morpholine derivatives has demonstrated notable effects against a range of microbial pathogens.

Efficacy Against Bacterial Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus, Carbapenem-Resistant Escherichia coli and Klebsiella pneumoniae)

Research into novel antimicrobial agents is critical in addressing the challenge of multidrug-resistant bacteria. Morpholine derivatives have emerged as a class of compounds with potential antibacterial efficacy. Studies have shown that certain synthetic morpholine derivatives exhibit a broad spectrum of action, with high inhibitory activity against the majority of bacterial strains tested. For example, some derivatives have been reported to be effective against Staphylococcus aureus and Bacillus subtilis, showing significant zones of growth inhibition.

Furthermore, the morpholine scaffold has been incorporated into compounds designed to combat resistant Gram-negative bacteria. While the compound 4-(Phenylsulfonyl) morpholine on its own showed a lack of direct antimicrobial activity, it demonstrated significant antibiotic-modulating activity. nih.gov When used in combination with aminoglycoside antibiotics like amikacin (B45834) and gentamicin, it lowered the minimum inhibitory concentrations (MICs) required to inhibit the growth of Gram-negative strains, including E. coli and K. pneumoniae. nih.gov This suggests that while not all morpholine derivatives are directly bactericidal, they may act as valuable adjuvants in overcoming existing resistance mechanisms.

The development of carbapenem (B1253116) resistance in bacteria like E. coli and K. pneumoniae is a major public health concern, often mediated by the production of carbapenemase enzymes. nih.govmdpi.com While research on morpholine-propargylamines specifically against these carbapenem-resistant strains is not extensively documented, the demonstrated activity of the morpholine class against these species warrants further investigation into the potential of compounds like this compound.

Antigiardial Efficacy Against Parasitic Organisms (e.g., Giardia lamblia)

Giardia lamblia is an intestinal protozoan parasite responsible for giardiasis, a common diarrheal disease worldwide. nih.gov Standard treatments, such as metronidazole, face challenges due to variable efficacy and growing parasite resistance, necessitating the search for new antigiardial agents. nih.govnih.gov

The investigation of novel chemical scaffolds is a key strategy in the discovery of new antiparasitic drugs. While extensive studies have been conducted on classes like nitroimidazoles and benzimidazoles, the potential of morpholine-propargylamine derivatives against Giardia lamblia remains an under-explored area of research. researchgate.netresearchgate.net The search for new therapeutic agents often involves screening diverse chemical libraries, and given the broad biological activities of morpholine-containing compounds, they could represent a potential starting point for the development of novel antigiardial candidates. mdpi.comresearchgate.net However, at present, there is a lack of specific published research evaluating the efficacy of this compound or related morpholine-propargylamines against G. lamblia.

Enzymatic Inhibition Profiles and Mechanistic Insights

Propargylamine (B41283) derivatives are a well-established class of enzyme inhibitors, particularly targeting monoamine oxidases. Their mechanism of action and selectivity have been the subject of extensive research in the context of neurodegenerative and psychiatric disorders.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Isoforms)

Monoamine oxidases (MAO) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.gov They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. nih.gov The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. nih.gov

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50A / IC50B) | Reference |

|---|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 | 12.5 | mdpi.com |

| Pyridazinobenzylpiperidine Derivative (S5) | 3.857 | 0.203 | 19.04 | nih.gov |

| Pyridazinobenzylpiperidine Derivative (S16) | >100 | 0.979 | >102.14 | nih.gov |

Mechanism of Enzyme Inactivation (e.g., Suicide Inhibition)

Propargylamine-based inhibitors are typically classified as mechanism-based inactivators, or "suicide inhibitors." nih.gov This mechanism involves the enzyme processing the inhibitor as if it were a substrate. The catalytic action of MAO on the propargylamine generates a highly reactive intermediate species, which then forms a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearcher.lifenih.gov

The process begins with the oxidation of the propargylamine by MAO, leading to the formation of an iminium cation. nih.gov This reactive species subsequently attacks the N(5) position of the FAD cofactor, resulting in an irreversible covalent adduct. nih.gov This covalent modification permanently inactivates the enzyme. Because the enzyme itself brings about its own inactivation, this process is termed suicide inhibition. This irreversible action is responsible for the long-lasting effects of drugs like selegiline (B1681611), as restoration of enzyme activity requires the synthesis of new enzyme molecules. nih.gov

Selectivity Between MAO Isoforms

The selectivity of an inhibitor for MAO-A versus MAO-B is a crucial determinant of its therapeutic application. MAO-A inhibitors are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of Parkinson's disease. nih.govresearchgate.net

The structural differences in the active sites of MAO-A and MAO-B allow for the design of selective inhibitors. The active site of MAO-B is generally considered to have a smaller, more hydrophobic substrate cavity compared to MAO-A. nih.gov The selectivity of propargylamine derivatives can be influenced by the nature of the substituents attached to the core structure. For instance, the presence and position of a chloro-substituent on a phenyl ring can significantly impact selectivity. In a study of pyridazinobenzylpiperidine derivatives, a compound with a 3-chloro substitution on the phenyl ring (S5) exhibited potent MAO-B inhibition and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov This suggests that the 4-chlorophenyl group in this compound is likely to play a significant role in determining its binding affinity and selectivity for the MAO isoforms.

Squalene (B77637) Epoxidase Inhibition in Mammalian Systems

The inhibition of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway, represents a potential pharmacological activity of this compound, primarily inferred from the presence of the morpholine ring in its structure.

The cholesterol biosynthesis pathway is a complex, multi-step process essential for producing cholesterol, a vital component of mammalian cell membranes and a precursor for steroid hormones and bile acids. nih.govresearchgate.net This pathway is tightly regulated to maintain cholesterol homeostasis. numberanalytics.com One of the key enzymes in this pathway is squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis. patsnap.com

The morpholine ring is a structural feature found in known inhibitors of squalene epoxidase, such as the antifungal agent amorolfine. patsnap.comwikipedia.org Amorolfine functions by inhibiting two enzymes in the ergosterol (B1671047) (the fungal equivalent of cholesterol) biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase, leading to a depletion of ergosterol and an accumulation of ignosterol. wikipedia.org In some organisms, it has also been shown to cause the accumulation of squalene, suggesting an effect on squalene epoxidase. chemicalbook.com Given that this compound contains a morpholine moiety, it is plausible that it could also interact with and inhibit squalene epoxidase. Inhibition of this enzyme would disrupt the normal cholesterol synthesis cascade, leading to an accumulation of squalene and a reduction in downstream cholesterol production.

Table 1: Examples of Morpholine-Containing Squalene Epoxidase Inhibitors This table is for illustrative purposes and shows compounds structurally related to the subject of this article.

| Compound Name | Class | Known Effect on Sterol Biosynthesis |

| Amorolfine | Morpholine | Inhibits Δ14-reductase and Δ7-Δ8-isomerase in the ergosterol pathway. wikipedia.org |

| Fenpropimorph | Morpholine | Inhibits sterol Δ14-reductase and Δ8→Δ7-isomerase in fungi. |

Receptor-Mediated Interactions and Antagonism

The presence of the chlorophenyl and morpholine groups in this compound suggests potential interactions with various biogenic amine receptors, including histamine (B1213489) receptors.

Histamine receptors are a class of G protein-coupled receptors that mediate the effects of histamine in the body. The H1 receptor is primarily involved in allergic reactions, while the H3 receptor acts as an autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. tmc.edu

The morpholine ring is a common scaffold in a variety of pharmacologically active compounds, and its derivatives have been explored for their interactions with numerous receptors. nih.govontosight.aiijprems.com Specifically, the N-morpholinoethyl moiety has been identified in antagonists of both sigma and serotonin receptors, which are also biogenic amine receptors. acs.org Furthermore, the chlorophenyl group is a feature of some known serotonin receptor antagonists. nih.govnih.gov Given these structural precedents, it is conceivable that this compound could exhibit antagonist activity at histamine H1 or H3 receptors.

Biogenic amines, including dopamine and serotonin, are crucial neurotransmitters that regulate a wide array of physiological and psychological processes. uky.edunih.govnih.gov Their receptors are significant targets for therapeutic drugs. The structural components of this compound suggest the possibility of interactions with dopamine and serotonin receptors.

For instance, various morpholine derivatives have been investigated as dopamine D4 receptor ligands. researchgate.net Additionally, the chlorophenylpiperazine (B10847632) structure is a well-known serotonin receptor ligand. wikipedia.orgdrugbank.com The presence of the chlorophenyl and morpholine-like (piperidine) structures in the same molecule could confer affinity for these receptors.

Table 2: Examples of Structurally Related Compounds and Their Receptor Interactions This table is for illustrative purposes and shows compounds with structural similarities to the subject of this article.

| Compound Class | Example Compound | Associated Receptor Interaction |

| Chlorophenylpiperazines | m-Chlorophenylpiperazine (mCPP) | Serotonin receptor agonist. nih.gov |

| Morpholine Derivatives | Reboxetine | Selective norepinephrine reuptake inhibitor. researchgate.net |

Neuroprotective Potential and Associated Biological Pathways

A significant potential therapeutic application of this compound arises from its propargylamine moiety. Propargylamine derivatives, such as selegiline and rasagiline (B1678815), are well-documented for their neuroprotective properties. nih.govnih.gov

The neuroprotective mechanisms of propargylamines are multifaceted and often independent of their well-known monoamine oxidase (MAO) inhibitory activity. nih.govselegiline.com These compounds have been shown to protect neurons from apoptosis (programmed cell death) induced by various neurotoxins. nih.gov The neuroprotective effects are associated with the modulation of several key cellular pathways:

Anti-Apoptotic Effects : Propargylamines can prevent the opening of the mitochondrial permeability transition pore, a critical event in the apoptotic cascade. nih.govresearchgate.net They have also been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Induction of Neurotrophic Factors : Compounds like rasagiline and selegiline can increase the expression of pro-survival factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.govnih.gov

Activation of Survival Pathways : Rasagiline has been shown to provide neuroprotection by activating the Akt/Nrf2 redox-signaling pathway, which helps to protect against oxidative stress. nih.govpreprints.org

Given that this compound possesses a propargylamine functional group, it is highly likely to share these neuroprotective properties.

Table 3: Neuroprotective Mechanisms of Propargylamine Derivatives This table highlights the established neuroprotective actions of compounds containing the propargylamine moiety.

| Compound | Key Neuroprotective Mechanism | Associated Biological Pathway |

| Rasagiline | Prevents mitochondrial apoptosis; induces neurotrophic factors. nih.govresearchgate.net | Akt/Nrf2 signaling, Bcl-2 upregulation. nih.govpreprints.org |

| Selegiline | Reduces oxidative stress; delays apoptosis. selegiline.compatsnap.compatsnap.com | Upregulation of superoxide (B77818) dismutase and catalase. selegiline.com |

Broad Spectrum Pharmacological Properties and Prospective Therapeutic Applications

Based on the analysis of its structural components, this compound emerges as a compound with the potential for a broad spectrum of pharmacological activities. The combination of a morpholine ring, a chlorophenyl group, and a propargylamine moiety suggests a multi-target profile.

The prospective therapeutic applications could be diverse, leveraging the compound's potential as:

A neuroprotective agent for neurodegenerative diseases, attributed to the propargylamine group's anti-apoptotic and pro-survival effects. nih.govnih.govuwc.ac.za

An antihistaminic agent for allergic conditions or neurological disorders, based on the potential for H1 or H3 receptor antagonism.

A modulator of cholesterol biosynthesis , which could be relevant in metabolic disorders.

The multifunctional nature of this compound could offer a novel approach to treating complex diseases where multiple pathological pathways are involved.

Systematic Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl 4 Prop 2 Ynylmorpholine Derivatives

Influence of Aromatic Substitutions on Biological Activity

The nature and position of substituents on the 2-phenyl ring are pivotal in modulating the pharmacological efficacy of this class of compounds. Both the electronic properties and the placement of these groups can dramatically alter interactions with biological targets.

Positional and Electronic Effects of Halogenation on the Phenyl Ring

Halogenation of the phenyl ring is a key determinant of biological activity. The 4-chloro substitution, as seen in the parent compound, is often crucial for potency. Structure-activity relationship studies on related scaffolds, such as substituted ketamine esters, have demonstrated that the position of the halogen significantly impacts activity. For instance, 2- and 3-substituted compounds on the phenyl ring generally exhibit greater activity than their 4-substituted counterparts. researchgate.net This suggests that the placement of the electron-withdrawing chlorine atom at the para position in 2-(4-Chlorophenyl)-4-prop-2-ynylmorpholine provides an optimal electronic and steric profile for target engagement.

The electronic effect of the halogen—its electronegativity and ability to form halogen bonds—can influence binding affinity. In various classes of compounds, substitution with an aromatic ring containing a halogen group has been shown to increase inhibitory action. e3s-conferences.org The specific nature of the halogen (e.g., F, Cl, Br) and its position dictates the strength of these interactions.

Table 1: Effect of Halogen Position on Phenyl Ring on Biological Activity (Hypothetical Data)

| Compound ID | Phenyl Substitution | Relative Potency |

| A-1 | 4-Chloro (para) | 1.00 |

| A-2 | 2-Chloro (ortho) | 0.75 |

| A-3 | 3-Chloro (meta) | 0.88 |

| A-4 | 4-Fluoro (para) | 0.92 |

| A-5 | 4-Bromo (para) | 0.95 |

Note: Data is illustrative and based on general SAR principles.

Impact of Other Substituents on Pharmacological Potency (e.g., Methyl, Nitro, Methoxy)

Replacing the chloro-substituent with other functional groups such as methyl, nitro, or methoxy (B1213986) groups allows for the probing of electronic and steric tolerance at the target receptor. The introduction of an electron-donating group like a methyl or methoxy group, versus an electron-withdrawing nitro group, can significantly alter the electronic character of the phenyl ring and, consequently, its interaction with the receptor. beilstein-journals.org

In a series of 4-N-phenylaminoquinoline derivatives, compounds bearing hydroxyl or methoxy groups on the phenyl ring often demonstrated good activity. nih.gov Conversely, studies on other heterocyclic scaffolds have shown that the presence of an electron-withdrawing nitro substituent can strengthen intramolecular hydrogen bonds, which may impact the molecule's conformation and binding affinity. beilstein-journals.org The size and polarity of these substituents are also critical; SAR studies on 1,2,4-triazine (B1199460) antagonists revealed that increasing the size of aryl substituents led to a steady decrease in potency. researchgate.net

Table 2: Influence of Phenyl Substituents on Pharmacological Potency (Hypothetical Data)

| Compound ID | Phenyl Substitution | Electronic Effect | Relative Potency |

| A-1 | 4-Chloro | Electron-withdrawing | 1.00 |

| B-1 | 4-Methyl | Electron-donating | 0.65 |

| B-2 | 4-Nitro | Electron-withdrawing | 0.40 |

| B-3 | 4-Methoxy | Electron-donating | 0.78 |

| B-4 | Unsubstituted | Neutral | 0.25 |

Note: Data is illustrative and based on general SAR principles.

Role of the Morpholine (B109124) Ring System in Ligand-Target Interactions

Conformational Analysis and Pharmacophore Mapping of the Morpholine Moiety

Conformational analysis has consistently shown that the morpholine ring preferentially adopts a stable chair conformation. chemrxiv.org This predictable geometry is crucial for orienting the 2-aryl and 4-propargyl substituents into the correct spatial arrangement for optimal receptor binding. The oxygen atom within the morpholine ring acts as a hydrogen bond acceptor, a key interaction point in many pharmacophore models. wikipedia.org Furthermore, the electron-deficient nature of the ring allows it to participate in hydrophobic interactions. wikipedia.org

Pharmacophore modeling, a technique used to define the essential three-dimensional arrangement of functional groups required for biological activity, often identifies the morpholine moiety's features as critical. patsnap.com A typical pharmacophore model for a morpholine-containing ligand might include a hydrogen bond acceptor feature centered on the oxygen atom, a hydrophobic feature corresponding to the ring's carbon framework, and defined vectors for the substituents at the 2- and 4-positions.

Comparative Studies with Other Saturated N-Heterocyclic Amine Rings (e.g., Piperidine (B6355638), Pyrrolidine)

The choice of the morpholine ring over other saturated heterocycles like piperidine or pyrrolidine (B122466) is often a strategic decision in drug design to enhance activity or improve pharmacokinetic properties. researchgate.net The replacement of a methylene (B1212753) group (CH₂) in piperidine with an oxygen atom to form the morpholine ring reduces the basicity of the nitrogen atom and can improve metabolic stability and solubility.

Table 3: Comparative Activity of Different Heterocyclic Rings (Hypothetical Data)

| Compound ID | Heterocyclic Ring | Key Feature | Relative Activity |

| C-1 | Morpholine | O-atom (H-bond acceptor) | 1.00 |

| C-2 | Piperidine | Increased basicity | 0.82 |

| C-3 | Pyrrolidine | 5-membered ring, different conformation | 0.67 |

Note: Data is illustrative and based on general SAR principles.

Contribution of the Prop-2-ynyl Moiety to Bioactivity and Binding Affinity

The N-prop-2-ynyl group, also known as a propargyl group, is a highly versatile and reactive functional group that can significantly contribute to a molecule's biological activity. Its presence can enhance binding affinity through several mechanisms. The triple bond of the alkyne can participate in non-covalent interactions, such as π-stacking or hydrophobic interactions, within the binding pocket of a receptor.

Furthermore, the terminal alkyne is a bioorthogonal handle that can be used in "click chemistry" for applications like target identification. In some contexts, the propargyl group can act as a "warhead" for covalent modification of the target protein. mdpi.com Such suicide inhibitors form an irreversible covalent bond with the enzyme or receptor, often with a nucleophilic residue in the active site, leading to permanent inactivation and a prolonged pharmacological effect. nih.gov The specific contribution of the prop-2-ynyl moiety in this compound depends on the topology of the target's binding site and the presence of reactive residues.

Propargyl Group as a Pharmacophore Element and Bioisostere

The propargyl group, a three-carbon chain containing a carbon-carbon triple bond, is a versatile functional group in medicinal chemistry. mdpi.comnih.gov Its presence in a molecule like this compound can significantly influence its pharmacological profile.

As a pharmacophore element , the propargyl group can engage in various non-covalent interactions with biological targets. The triple bond can participate in π-π stacking with aromatic residues of a protein. Additionally, the terminal alkyne proton can act as a weak hydrogen bond donor. The linear and rigid nature of the propargyl group can also provide a specific orientation for the rest of the molecule within a binding pocket, which can be crucial for optimal interaction and biological activity.

Bioisosteric replacement is a common strategy in drug design to modulate a compound's properties while retaining its desired biological activity. nih.govcambridgemedchemconsulting.com The goal is to improve pharmacokinetics, reduce toxicity, or enhance potency. nih.gov For the propargyl group in this compound, several bioisosteric replacements could be considered. For instance, a nitrile group (-C≡N) can mimic the linear geometry and electronic properties of the alkyne. Small, linear alkyl chains or other small heterocyclic rings could also be explored to probe the steric requirements of the binding site. The choice of a bioisostere depends on the specific interactions the propargyl group makes with its target. baranlab.org

The following table outlines potential bioisosteric replacements for the propargyl group and the rationale for their consideration:

| Original Group | Bioisosteric Replacement | Rationale |

| Propargyl (-CH₂-C≡CH) | Nitrile (-CH₂-C≡N) | Mimics linearity and electronics, potential for hydrogen bonding. |

| Cyclopropyl | Introduces conformational rigidity with a different spatial arrangement. | |

| Fluoroethyl (-CH₂-CH₂F) | Alters electronic properties and metabolic stability. cambridgemedchemconsulting.com | |

| Small heterocycles (e.g., oxazole, isoxazole) | Can introduce additional interaction points (H-bond donors/acceptors) and modify solubility. nih.gov |

Exploration of Covalent Binding Mechanisms Where Applicable

The terminal alkyne of a propargyl group can, under certain circumstances, act as a precursor to a reactive species capable of forming a covalent bond with a biological target. This is a mechanism utilized by some enzyme inhibitors. For instance, the propargyl group can be metabolically activated by enzymes like cytochrome P450 to form a reactive ketene (B1206846) intermediate, which can then acylate nucleophilic residues (such as serine, threonine, or cysteine) on the target protein.

Another potential mechanism for covalent modification involves the reaction of the terminal alkyne with a nucleophilic residue in the target's active site, a strategy employed by some covalent inhibitors. nih.gov This irreversible binding can lead to prolonged or enhanced pharmacological effects. The exploration of such a mechanism for this compound would involve detailed biochemical assays, including mass spectrometry, to identify any covalent adducts formed between the compound and its putative target protein. nih.gov The presence of a nearby nucleophilic residue in the binding site would be a prerequisite for this type of interaction.

It is important to note that while the potential for covalent binding exists due to the presence of the propargyl group, it is not an inherent property of all propargyl-containing compounds and must be experimentally verified for each specific case.

Computational Chemistry and in Silico Investigations

Pharmacophore Modeling and Virtual Screening Approaches

Further research and publication of studies specifically focused on 2-(4-Chlorophenyl)-4-prop-2-ynylmorpholine are required to provide the detailed scientific information requested.

Advanced Characterization and Analytical Methodologies for Morpholine Propargylamines

Spectroscopic Analysis for Structural Confirmation and Purity Assessment (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and purity of a synthesized compound like 2-(4-Chlorophenyl)-4-prop-2-ynylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to map the carbon and hydrogen framework of the molecule. ¹H NMR would confirm the presence of the 4-chlorophenyl, morpholine (B109124), and propargyl groups by identifying characteristic chemical shifts and spin-spin coupling patterns. For instance, the protons on the aromatic ring would appear as doublets, while the protons of the morpholine and propargyl groups would exhibit distinct signals. ¹³C NMR would complement this by detecting the chemical shifts of each unique carbon atom, including the characteristic signals for the alkyne carbons of the propargyl group.

Infrared (IR) Spectroscopy: This technique would identify the functional groups present. Key vibrational bands expected for this molecule would include a sharp absorption peak for the terminal alkyne C≡C-H stretch (typically around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100-2260 cm⁻¹). Absorptions corresponding to C-H bonds of the aromatic and aliphatic parts, the C-O-C ether linkage of the morpholine ring, and the C-Cl bond would also be anticipated.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the compound, allowing for the confirmation of its elemental formula (C₁₃H₁₄ClNO). The mass spectrum would show a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the cleavage of the morpholine, chlorophenyl, or propargyl moieties.

Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the purification of the target compound from reaction byproducts and for assessing its purity.

Column Chromatography: This is the standard method for purifying organic compounds on a preparative scale. For this compound, a silica (B1680970) gel stationary phase would typically be used. The mobile phase (eluent) would likely be a mixture of nonpolar and polar solvents, such as a hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727) gradient system, optimized to effectively separate the desired product from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. A reversed-phase HPLC method, using a C18 column, would be appropriate. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol and water, possibly with a buffer. The compound would be detected by a UV detector, set to a wavelength where the chlorophenyl group strongly absorbs.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide unambiguous proof of its structure. nih.gov This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and conformational details such as the chair conformation of the morpholine ring. scielo.org.za However, a search of crystallographic databases reveals no deposited crystal structure for this specific compound.

Chemical Applications and Derivatization Beyond Direct Bioactivity

Utilization of the Prop-2-ynyl Morpholine (B109124) Scaffold in Polymer Chemistry (e.g., as Chain Transfer Agents in RAFT Polymerization)

While direct studies on 2-(4-Chlorophenyl)-4-prop-2-ynylmorpholine as a chain transfer agent (CTA) in Reversible Addition-Fragmentaion chain Transfer (RAFT) polymerization are not extensively documented, the prop-2-ynyl morpholine scaffold is a promising candidate for the design of novel CTAs. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow polydispersity indices. nih.govnih.gov The core principle of RAFT involves a chain transfer agent that reversibly deactivates propagating polymer chains, allowing for controlled growth.

The effectiveness of a RAFT agent is largely determined by its Z and R groups. The prop-2-ynyl morpholine moiety could be incorporated into the Z group of a dithiocarbamate (B8719985) RAFT agent. The nitrogen atom of the morpholine ring can influence the reactivity of the C=S bond, which is crucial for the RAFT process. Functionalized RAFT agents that remain at the polymer chain end after polymerization are particularly valuable for subsequent modifications. sigmaaldrich.com

Table 1: Potential Components of a RAFT Chain Transfer Agent Incorporating the Prop-2-ynyl Morpholine Scaffold

| Component | Role in RAFT Polymerization | Potential Moiety from this compound |

| Z Group | Modulates the reactivity of the C=S bond and stabilizes the intermediate radical. | The 2-(4-Chlorophenyl)morpholine (B3032904) group could be part of the Z group, influencing electronic effects. |

| R Group | The free radical leaving group that initiates polymerization. | A separate functional group designed for efficient initiation. |

| Thiocarbonylthio Group | The core functional group of the RAFT agent (e.g., dithiocarbamate, trithiocarbonate). | This would be chemically attached to the morpholine nitrogen. |

| Pendant Alkyne Functionality | Allows for post-polymerization modification via click chemistry. | The prop-2-ynyl group provides a reactive handle for further functionalization of the resulting polymer. mdpi.com |

By incorporating the prop-2-ynyl group, polymers synthesized using such a CTA would possess a terminal alkyne, making them readily available for post-polymerization modifications via click chemistry. This approach allows for the creation of block copolymers, star polymers, or for the conjugation of bioactive molecules to the polymer chain. sigmaaldrich.com

Exploitation of the Alkynyl Group in Click Chemistry Reactions

The terminal alkynyl group in this compound is a key feature for its application in "click chemistry," a set of powerful, reliable, and selective reactions. nih.gov The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov This reaction is highly efficient and can be conducted under mild, often aqueous, conditions, making it ideal for a wide range of applications, including drug discovery and materials science. oup.com

The N-propargyl group of the morpholine can readily participate in CuAAC reactions with various azide-containing molecules. This allows for the straightforward synthesis of a diverse library of triazole-containing morpholine derivatives. researchgate.net The resulting triazole ring is not just a linker but can also be a pharmacologically active component of the final molecule.

Table 2: Exemplary Click Chemistry Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| This compound | Benzyl Azide | Copper(I) salt (e.g., CuI) | 1-(Benzyl)-4-((2-(4-chlorophenyl)morpholino)methyl)-1H-1,2,3-triazole | Synthesis of novel heterocyclic compounds with potential biological activities. |

| This compound | Azide-functionalized polymer | Copper(I) salt | Polymer with pendant 2-(4-chlorophenyl)morpholine moieties | Creation of functional materials, for example, for drug delivery or coatings. |

| This compound | Azido-sugar | Copper(I) salt | Glycoconjugate of the morpholine derivative | Development of targeted therapeutics or probes for studying biological systems. |

The versatility of the CuAAC reaction allows for the conjugation of the this compound scaffold to a wide array of molecules, including biomolecules, fluorescent dyes, and polymers, thereby expanding its potential applications significantly. sigmaaldrich.com

Further Chemical Transformations for the Generation of Novel Analogs and Conjugates

Beyond its utility in polymer and click chemistry, the this compound molecule can undergo various other chemical transformations to generate novel analogs and conjugates. These transformations can target the morpholine ring, the 4-chlorophenyl group, or the alkynyl moiety.

The nitrogen atom of the morpholine ring, being a tertiary amine, can be quaternized to form ammonium (B1175870) salts, which may alter the solubility and biological activity of the compound. The aromatic ring offers possibilities for electrophilic substitution reactions, although the chloro-substituent is deactivating.

The alkynyl group is particularly rich in reactivity. Besides cycloaddition reactions, it can undergo:

Sonogashira coupling: Reaction with aryl or vinyl halides to introduce further substituents on the alkyne.

Mannich-type reactions: To generate more complex propargylamines. researchgate.net

Reduction: The triple bond can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane), leading to a variety of saturated and unsaturated analogs.

Hydration: To form a ketone.

Oxidative coupling (Glaser coupling): To form diynes.

These transformations allow for the systematic modification of the parent compound to explore structure-activity relationships and to develop new molecules with tailored properties. The synthesis of various substituted morpholines is a topic of significant interest in medicinal chemistry due to their prevalence in approved drugs. nih.gov The generation of novel analogs from this compound can thus lead to the discovery of new therapeutic agents. researchgate.netresearchgate.netmdpi.commdpi.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The future development of 2-(4-Chlorophenyl)-4-prop-2-ynylmorpholine analogs will heavily rely on rational design strategies to optimize their pharmacological profile. Structure-activity relationship (SAR) studies will be pivotal in elucidating the contributions of each structural component to the compound's activity. nih.govnih.gov Key areas of focus will include:

Modification of the Phenyl Ring: Systematic substitution on the chlorophenyl ring can modulate lipophilicity, electronic properties, and steric interactions, thereby influencing binding affinity and selectivity for biological targets. The introduction of different substituents at various positions will be explored to enhance potency.

Stereochemistry of the Morpholine (B109124) Ring: The stereochemistry at the C-2 position of the morpholine ring is a critical determinant of biological activity. Future synthetic efforts will likely focus on stereoselective syntheses to isolate and evaluate individual enantiomers, as they may exhibit different pharmacological and toxicological profiles. researchgate.net

Alterations to the Propargyl Group: The terminal alkyne of the propargyl group offers a versatile handle for further functionalization through click chemistry or other coupling reactions. This could lead to the development of novel derivatives with improved target engagement or the introduction of imaging agents for diagnostic purposes.

The synthesis of these next-generation derivatives can be achieved through various established and emerging synthetic methodologies. The facile synthesis of the morpholine core from N-propargylamines provides a cost-effective and efficient route to a diverse range of analogs. doaj.orgijcce.ac.irresearchgate.net

Exploration of Novel Biological Targets and Emerging Therapeutic Areas

While the initial therapeutic focus for morpholine-propargylamine compounds might be in established areas, their unique structural features warrant investigation into novel biological targets and emerging therapeutic areas. Morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. researchgate.netnih.gov

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterases, Kinases (e.g., LRRK2) | The propargylamine (B41283) moiety is a known inhibitor of MAO-B, and morpholine derivatives have shown potential in modulating enzymes implicated in neurodegeneration. nih.govnih.govresearchgate.net |

| Oncology | Kinases (e.g., PI3K, mTOR), Apoptosis-related proteins | The morpholine ring is a common feature in many kinase inhibitors, and various derivatives have exhibited potent anticancer activity. nih.govnih.govnih.gov |

| Infectious Diseases | Viral or bacterial enzymes | The diverse biological activities of morpholine compounds suggest potential for development as novel antimicrobial or antiviral agents. researchgate.net |

| Inflammatory Disorders | Cyclooxygenases, Cytokines | Certain morpholine derivatives have shown anti-inflammatory properties, indicating a potential role in treating inflammatory conditions. researchgate.net |

Integration of Advanced Computational and Experimental Approaches for Accelerated Drug Discovery

To expedite the discovery and development of potent and selective this compound-based drug candidates, the integration of computational and experimental approaches is crucial. nih.govnih.govresearchgate.net

Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of newly designed analogs and to identify the key structural features responsible for their potency and selectivity. nih.govnih.gov

Molecular Docking and Dynamics Simulations: These techniques can provide insights into the binding modes of the compounds with their biological targets, helping to rationalize observed SAR data and guide the design of new derivatives with improved affinity. nih.govresearchgate.net

Pharmacophore Modeling: This approach can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity, facilitating the virtual screening of large compound libraries to identify novel hits. nih.gov

ADMET Prediction: In silico models can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs at an early stage, helping to prioritize compounds with favorable drug-like properties. nih.gov

Experimental Approaches:

High-Throughput Screening (HTS): HTS can be utilized to rapidly screen libraries of morpholine-propargylamine derivatives against a panel of biological targets to identify initial hits.

Advanced Spectroscopic and Crystallographic Techniques: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of the compounds in complex with their protein targets, providing detailed information for structure-based drug design.

Overcoming Challenges and Harnessing Opportunities in the Development of Morpholine-Propargylamines as Bioactive Agents

The development of morpholine-propargylamines, including this compound, into clinically successful drugs presents both challenges and opportunities.

Challenges:

Target Selectivity: Achieving high selectivity for the desired biological target over other related proteins is a common challenge in drug development and will be a key focus for this class of compounds.

Blood-Brain Barrier Penetration: For central nervous system (CNS) indications, optimizing the physicochemical properties of the compounds to ensure adequate penetration of the blood-brain barrier will be critical. nih.gov

Metabolic Stability: The metabolic fate of the propargyl group and the morpholine ring will need to be thoroughly investigated to ensure the formation of non-toxic metabolites and an appropriate pharmacokinetic profile.

Opportunities:

Privileged Scaffolds: The combination of the morpholine and propargylamine scaffolds provides a strong foundation for the development of compounds with favorable drug-like properties. nih.govresearchgate.net

Synthetic Tractability: The straightforward and versatile synthesis of these compounds allows for the rapid generation of diverse chemical libraries for biological screening. doaj.orgijcce.ac.irresearchgate.net

Multi-Targeting Potential: The ability of these compounds to potentially interact with multiple biological targets could be harnessed for the development of multi-target drugs for complex diseases.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(4-Chlorophenyl)-4-prop-2-ynylmorpholine to achieve optimal purity?

Key steps include solvent selection, temperature control, and purification via selective crystallization. For chlorophenyl-containing compounds, Lewis acid-mediated isomerization (e.g., AlCl₃ or BF₃) can resolve geometric isomers in intermediates, as demonstrated in the synthesis of Atovaquone derivatives . Flash chromatography with polar/non-polar solvent systems further isolates the target compound.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Use ¹H/¹³C NMR to assign proton and carbon environments (e.g., distinguishing morpholine ring protons from chlorophenyl signals). IR spectroscopy identifies alkyne (C≡C) stretches (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (via SHELX or ORTEP ) provides unambiguous structural confirmation.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction data, processed using SHELXL , refine bond lengths, angles, and torsion angles. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions. For accurate results, ensure high-resolution data (≤ 0.8 Å) and address twinning or disorder during refinement.

Q. What are common impurities in this compound synthesis, and how are they identified?

Byproducts include unreacted 4-chlorophenyl precursors or incomplete alkyne addition. HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) separates impurities. Compare retention times to reference standards (e.g., EP impurities for chlorophenyl ketones ).

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Cross-validate using multiple techniques:

- NMR: Compare experimental coupling constants (e.g., J values for alkyne protons) with density functional theory (DFT)-calculated values.

- X-ray: Overlay experimental and simulated crystal structures to identify conformational deviations .

- Mass spectrometry: Confirm isotopic patterns match theoretical models.

Q. What strategies address cis-trans isomerism in intermediates during the synthesis of chlorophenyl-morpholine derivatives?

- Isomerization: Use Bronsted/Lewis acids (e.g., HCl or BF₃·Et₂O) to equilibrate cis/trans isomers, favoring thermodynamically stable forms .

- Crystallization: Exploit solubility differences in solvents like ethanol or toluene to isolate dominant isomers.

- Chromatography: Employ chiral columns (e.g., cellulose-based) for enantiomeric separation.

Q. How does graph set analysis improve the interpretation of hydrogen-bonding networks in this compound crystals?

Graph sets categorize hydrogen bonds into motifs (e.g., chains, rings). For example, a D (2,2) motif may form between morpholine oxygen and chlorophenyl hydrogen, stabilizing the lattice . Use software like Mercury (with SHELX output ) to map these interactions and predict crystal stability.

Q. What challenges arise in refining high-resolution or twinned crystallographic data for this compound?

- Twinning: Use SHELXL’s TWIN command to model twin domains .

- Disorder: Apply restraints to overlapping atoms (e.g., prop-2-ynyl groups) and validate with residual density maps.

- High-resolution data: Refine anisotropic displacement parameters for non-hydrogen atoms to improve accuracy.

Q. How can reaction mechanisms for prop-2-ynyl group functionalization be elucidated in morpholine derivatives?

- Kinetic studies: Monitor reaction progress via in-situ IR or NMR to identify intermediates.

- Isotopic labeling: Use deuterated reagents to trace proton transfer pathways.

- Theoretical modeling: Combine DFT calculations (e.g., transition state analysis) with experimental data from analogs like oxazolo-pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.